molecular formula C13H17N3O B2938230 1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one CAS No. 331672-95-8

1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one

Cat. No.: B2938230
CAS No.: 331672-95-8
M. Wt: 231.299
InChI Key: UBHPSGGEKOWQDR-UHFFFAOYSA-N
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Description

“1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one” is a chemical compound that contains a benzotriazole moiety. Benzotriazole is a versatile synthetic auxiliary that has been extensively explored for the synthesis of various biologically and pharmaceutically important molecules . Its derivatives have exhibited outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .


Synthesis Analysis

Benzotriazole-mediated amino-alkylations have greatly broadened the utility of Mannich-type condensations to the general o-aminoalkylation of phenols . Phenols are selectively aminoalkylated in the ortho position by the displacement of the benzotriazole moiety from N-[α-(dialkylamino)alkyl]-benzotriazoles with phenolate anions .


Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be complex. For example, in a complex where a Mn 2+ cation is six-coordinated by one N atom from a 1-[(1H-1,2,3-benzotriazol-1-yl)methyl]-1H-imidazole ligand and five O atoms from one monodentate sulfate ligand and four water molecules, the geometry is distorted octahedral .


Chemical Reactions Analysis

Benzotriazole derivatives have been used in various chemical reactions. They have been used as coupling reagents in peptide synthesis and have been shown to effectively suppress racemization .

Mechanism of Action

The mechanism of action of benzotriazole derivatives can vary depending on the specific derivative and its application. The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .

Safety and Hazards

While specific safety and hazard information for “1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one” is not available, it’s important to handle all chemical compounds with care. Personal protective equipment should be worn and ingestion, inhalation, and contact with skin or eyes should be avoided .

Future Directions

Benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . The future research directions could include exploring more applications of these derivatives in various fields, including medicinal chemistry and material sciences .

Properties

IUPAC Name

1-(benzotriazol-1-yl)heptan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-3-4-5-10-13(17)16-12-9-7-6-8-11(12)14-15-16/h6-9H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHPSGGEKOWQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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